molecular formula C14H12INO B6617670 Benzeneacetamide, N-(3-iodophenyl)- CAS No. 95384-52-4

Benzeneacetamide, N-(3-iodophenyl)-

Cat. No.: B6617670
CAS No.: 95384-52-4
M. Wt: 337.15 g/mol
InChI Key: KBHAKMSGXOMFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetamide, N-(3-iodophenyl)- is a versatile chemical compound known for its complex molecular structure and varied applications in scientific research. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(3-iodophenyl)- typically involves the iodination of a precursor compound, followed by an amide formation reaction. One common method includes the reaction of 3-iodoaniline with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of Benzeneacetamide, N-(3-iodophenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Types of Reactions:

    Substitution Reactions: Benzeneacetamide, N-(3-iodophenyl)- undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups present in the molecule.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Benzeneacetamide, N-(3-iodophenyl)- finds extensive use in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(3-iodophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The pathways involved can vary depending on the specific application, but they generally include modulation of enzyme activity or inhibition of receptor function.

Comparison with Similar Compounds

  • Benzeneacetamide, N-(4-iodophenyl)-
  • Benzeneacetamide, N-(2-iodophenyl)-
  • Benzeneacetamide, N-(3-bromophenyl)-

Comparison: Benzeneacetamide, N-(3-iodophenyl)- is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs with bromine or different iodine positions, it exhibits distinct chemical behavior and biological activity, making it a valuable compound in research.

Properties

IUPAC Name

N-(3-iodophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHAKMSGXOMFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428876
Record name Benzeneacetamide, N-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95384-52-4
Record name Benzeneacetamide, N-(3-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.